![molecular formula C7H10N4S B11821262 5-(Ethylamino)pyrazine-2-carbothioamide](/img/structure/B11821262.png)
5-(Ethylamino)pyrazine-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylamino)pyrazine-2-carbothioamide is a chemical compound with the molecular formula C7H10N4S and a molecular weight of 182.25 g/mol . It is known for its unique structure, which includes an ethylamino group attached to a pyrazine ring, and a carbothioamide group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)pyrazine-2-carbothioamide typically involves the reaction of ethylamine with pyrazine-2-carbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethylamino)pyrazine-2-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-(Ethylamino)pyrazine-2-carbothioamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Ethylamino)pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The ethylamino group and the carbothioamide group play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Methylamino)pyrazine-2-carbothioamide
- 5-(Propylamino)pyrazine-2-carbothioamide
- 5-(Butylamino)pyrazine-2-carbothioamide
Uniqueness
5-(Ethylamino)pyrazine-2-carbothioamide is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties compared to its analogs. The length and structure of the alkyl chain in the ethylamino group can influence the compound’s reactivity and interactions with biological targets .
Eigenschaften
Molekularformel |
C7H10N4S |
---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
5-(ethylamino)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C7H10N4S/c1-2-9-6-4-10-5(3-11-6)7(8)12/h3-4H,2H2,1H3,(H2,8,12)(H,9,11) |
InChI-Schlüssel |
WUTZPZDHSVLYGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=C(N=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.